N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-6(12)10-7(8-4)9-5(2)11/h3H,1-2H3,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOARMJWPCGSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325636 | |
| Record name | N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54286-77-0 | |
| Record name | NSC514230 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in organic synthesis.
Key Reactions:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: Can yield different derivatives with altered functional groups.
- Substitution: The acetamide group can be substituted to produce new compounds with potential biological activities.
Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral properties. Its structural similarity to nucleobases allows it to interact with biological targets effectively.
Mechanism of Action:
The compound is believed to influence pathways related to pyrimidine metabolism, potentially affecting nucleic acid synthesis and repair mechanisms. This interaction could lead to therapeutic effects in treating diseases involving pyrimidine metabolism.
Medicinal Chemistry
The compound is under investigation for its potential as a pharmaceutical agent. Studies focus on its role in developing treatments for various diseases, particularly those linked to metabolic disorders and microbial infections.
Case Studies:
- Antimicrobial Research: Preliminary studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens.
- Antiviral Properties: Ongoing research aims to elucidate its effectiveness against viral infections, leveraging its structural characteristics that mimic nucleic acids.
Industrial Applications
In industrial settings, this compound is utilized in the production of various chemicals and materials, including polymers and dyes. Its chemical properties allow for modifications that enhance the performance of end products.
Analytical Techniques
The characterization and analysis of this compound are typically conducted using advanced analytical techniques such as:
- Nuclear Magnetic Resonance (NMR): Used for structural identification.
- High-Performance Liquid Chromatography (HPLC): Employed for purity analysis.
- Fourier Transform Infrared Spectroscopy (FTIR): Provides insights into functional groups present in the compound.
Mechanism of Action
The mechanism by which N-(4-Hydroxy-6-methylpyrimidin-2-yl)acetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide and selected analogs:
Key Observations :
- Pyrimidine vs. Heterocyclic Cores : Unlike methazolamide (thiadiazole core), this compound’s pyrimidine ring may offer distinct hydrogen-bonding interactions, influencing target binding .
- Solubility: Aliphatic derivatives like N-(6-aminohexyl)acetamide demonstrate higher water solubility due to their flexible aminohexyl chain, whereas pyrimidinyl acetamides may require formulation optimization .
Biological Activity
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its structural similarities to nucleobases, which are essential components of nucleic acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic processes. Preliminary studies suggest that it may inhibit or modulate enzymes related to pyrimidine metabolism, thereby influencing cellular processes such as nucleic acid synthesis and repair.
1. Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have shown that compounds with similar structures can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory responses. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Antiviral Activity
This compound has also been investigated for its antiviral properties. Some studies indicate that pyrimidine derivatives can exhibit significant activity against viral infections by inhibiting viral replication mechanisms. The specific antiviral efficacy of this compound requires further exploration but suggests potential therapeutic applications in treating viral diseases .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For example, it may target enzymes like 3-mercaptopyruvate sulfurtransferase, suggesting implications in lipid metabolism regulation and cellular differentiation processes. This enzyme inhibition could lead to therapeutic benefits in conditions associated with metabolic dysregulation.
Research Findings and Case Studies
Research on this compound and its analogs has provided valuable insights into their biological activities:
Preparation Methods
Synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide
The synthesis of this compound typically involves reacting 4-hydroxy-6-methylpyrimidine with acetic anhydride or acetyl chloride under controlled conditions. Solvents such as dichloromethane and catalysts like pyridine can facilitate this reaction. In industrial settings, the synthesis can be scaled up using automated reactors, optimizing parameters like temperature, pressure, and reaction time to maximize yield and purity.
Synthesis and Antifungal Activity of N (4-1H-Benzo [d] Imidazole -2yl) Phenyl)-2-(4-Hydroxy-6-Substituted Pyrimidin-2yl Thio /Sulfonyl Acetamide Derivatives
To synthesize N-(4-1H-benzo(d)imidazole-2-yl)phenyl)-2-(4-hydroxy-6-methyl-pyrimidin 2yl thio) acetamide (4), an equimolar mixture of compound (2), compound (3) and K2CO3 (1mmol) in dry acetone (50 ml) was refluxed for 8 h. After cooling, the solution was evaporated until dryness. The residue was washed with water and recrystallized from ethanol.
Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline (1)
A mixture of p-amino benzoic acid (0.03 mmol) and o-phenylene diamine (0.03 mmol) and NaHSO4-SiO2 (25% wt.) in 10 mL of ethanol was heated under reflux at 180°C for 4 h. The reaction mixture was partially cooled, poured onto crushed ice, and neutralized with 10% NaOH solution. The precipitated product was collected by vacuum filtration, washed with excess 10% NaOH solution, dried, and recrystallized from ethanol.
Synthesis of N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-2-chloroacetamide (2)
In an ice bath, a solution of compound 1 (10 mmol) and triethylamine (0.5 ml) in dry benzene (10 ml) was stirred for 15 min. 10 mmol of Chloroacetyl chloride was added and the reaction mixture was stirred for 4-5 hr. After completion of the reaction, the mixture was poured, with continuous stirring, on crushed ice. The solid formed was collected by vacuum filtration, washed with ethyl acetate, and recrystallized from ethanol.
Synthesis of 2-mercapto-6- substituted pyrimidin-4-ol (3)
A mixture of ethyl aceto acetate (substituted) (1mmol) and thiourea (1mmol) in alcoholic KOH (10 ml) was refluxed for about 4 h; after completion of the reaction, the solid mixture was washed with cold water to remove the excess of thiourea and then filtered. The filtrate was concentrated, and the solid product was recrystallized from ethyl acetate or ethanol. The remaining compounds were prepared by a similar procedure with minor change in reaction conditions. These compounds were purified by recrystallisation from suitable solvents. A similar method was used for the preparation of different derivatives (3a-e).
Q & A
Basic: What are the established synthetic routes for N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursor acetamide derivatives with triethyl orthoformate in acetic anhydride (2–5 h) under controlled temperature (100–120°C) can yield substituted pyrimidinyl acetamides . Multi-step syntheses involving sequential functionalization of pyrimidine rings (e.g., introducing hydroxy and methyl groups) are common, though yields may drop to 2–5% in complex routes due to side reactions . Optimization strategies include:
- Using anhydrous conditions to minimize hydrolysis.
- Employing catalysts like HATU for amide bond formation .
- Monitoring intermediates via TLC or LC-MS to isolate pure products .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Assign peaks to confirm the pyrimidine ring protons (δ 7.5–8.5 ppm for aromatic protons) and acetamide methyl groups (δ 2.0–2.3 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ ion at m/z 376.0 for analogs) and purity (>95%) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3200–3500 cm⁻¹) .
- Melting Point Analysis : Validate crystallinity (e.g., 204–205°C for structurally similar compounds) .
Basic: How does this compound behave under varying thermal or pH conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) of analogs shows decomposition above 200°C, suggesting stability at room temperature .
- pH Sensitivity : The hydroxyl group on the pyrimidine ring may protonate/deprotonate under acidic/basic conditions, altering solubility. Buffered solutions (pH 6–8) are recommended for bioassays .
- Hydrolysis Risk : Acetamide bonds are susceptible to hydrolysis in aqueous media; use aprotic solvents (e.g., DMSO) for long-term storage .
Advanced: What mechanistic insights explain regioselectivity in synthesizing this compound?
Methodological Answer:
Regioselectivity arises from electronic and steric effects:
- The 2-position of the pyrimidine ring is more reactive due to electron-withdrawing effects of adjacent substituents (hydroxy and methyl groups), favoring nucleophilic attack .
- Computational studies (e.g., DFT) can model charge distribution to predict reactive sites .
- Steric hindrance from the 6-methyl group may direct substituents to the 4-position .
Advanced: How can computational methods optimize the design of this compound derivatives for bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize synthesis .
- QSAR Models : Correlate substituent effects (e.g., electron-donating methyl groups) with bioactivity trends .
Advanced: What strategies are used to assess the bioactivity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorogenic substrates; IC50 values are derived from dose-response curves .
- Antimicrobial Screening : Use microdilution methods (MIC/MBC) in bacterial/fungal cultures .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 .
Advanced: How should researchers handle contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-Validate Techniques : Compare NMR shifts with analogs (e.g., δ 7.69 ppm for pyrimidine protons in DMSO-d6 vs. δ 7.52 ppm in CDCl3 ).
- Replicate Conditions : Ensure identical solvents, temperatures, and equipment settings during analysis.
- Consult Crystallographic Data : If available, X-ray structures resolve ambiguities in tautomeric forms .
Advanced: What safety protocols are essential for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
